molecular formula C22H20ClFN4O3S B2430471 N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-26-4

N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2430471
CAS No.: 1112301-26-4
M. Wt: 474.94
InChI Key: DFOLLYKHIVTDPZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dioxo-phenyl group, and a hexahydroisoquinoline core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the dioxo and carboxamide functionalities .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies .

Biology: The compound’s potential biological activities make it a subject of interest in biological research. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable for drug discovery and development .

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for developing new pharmaceuticals .

Industry: Industrially, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-acetamide
  • N-(2-methoxyphenyl)-3-oxo-butanamide
  • N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine

Comparison: Compared to these similar compounds, N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide stands out due to its unique hexahydroisoquinoline core and the presence of both dioxo and carboxamide functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-16-7-5-12(23)9-15(16)24/h5-10H,4,11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOLLYKHIVTDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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